molecular formula C21H26O4 B13852809 17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol

17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol

Cat. No.: B13852809
M. Wt: 342.4 g/mol
InChI Key: ZPNICKIKMXJXOR-WDMKGZBDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol involves multiple steps, starting from estradiol. The key steps include:

    Acetylation: Introduction of an acetyl group at the 17th position.

    Methylation: Addition of a methyl group at the 3rd position.

    Oxidation: Formation of a keto group at the 6th position.

These reactions typically require specific reagents and conditions, such as acetic anhydride for acetylation, methyl iodide for methylation, and oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial-grade reagents.

    Purification: Techniques like crystallization and chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent.

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like PBr3 for bromination.

Major Products

The major products formed from these reactions include various derivatives of estradiol with different functional groups, which can be used for further research and applications .

Scientific Research Applications

17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol involves its interaction with estrogen receptors. Upon binding to these receptors, it modulates the transcription of estrogen-responsive genes, influencing various physiological processes. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in pathways regulating cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    17α-Ethinylestradiol: A synthetic derivative used in oral contraceptives.

    Estrone: Another naturally occurring estrogen with a similar structure.

Uniqueness

17-O-Acetyl-3-O-methyl-6-oxo 17b-Estradiol is unique due to its specific modifications, which enhance its stability and bioavailability compared to its parent compound, estradiol. These modifications also allow for more precise control in research applications .

Properties

Molecular Formula

C21H26O4

Molecular Weight

342.4 g/mol

IUPAC Name

[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C21H26O4/c1-12(22)25-20-7-6-18-16-11-19(23)17-10-13(24-3)4-5-14(17)15(16)8-9-21(18,20)2/h4-5,10,15-16,18,20H,6-9,11H2,1-3H3/t15-,16-,18+,20+,21+/m1/s1

InChI Key

ZPNICKIKMXJXOR-WDMKGZBDSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC)C

Origin of Product

United States

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